molecular formula C10H13Li4N6O12P3 B1662660 AMP pnp CAS No. 72957-42-7

AMP pnp

货号: B1662660
CAS 编号: 72957-42-7
分子量: 530.0 g/mol
InChI 键: FDBDJIGGLGUOPP-UHFFFAOYSA-J
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

腺苷-5'-亚磷酰基-β,γ-亚甲基-三磷酸四锂盐,也称为腺苷酰-亚氨基二磷酸四锂盐,是一种不可水解的腺苷三磷酸(ATP)类似物。由于其能够模拟 ATP 并抵抗水解,因此广泛应用于生物化学研究。 这种化合物在涉及 ATP 依赖性过程的研究中特别有用,因为它可以抑制 ATP 酶活性并稳定蛋白质和核苷酸之间的相互作用 .

准备方法

合成路线和反应条件

腺苷-5'-亚磷酰基-β,γ-亚甲基-三磷酸四锂盐是通过一系列化学反应合成制备的。合成过程涉及形成 P-N-P 键,用氮原子替换 ATP β,γ-磷酸键中的氧原子。这种修饰使化合物不可水解。合成路线通常包括以下步骤:

工业生产方法

腺苷-5'-亚磷酰基-β,γ-亚甲基-三磷酸四锂盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保化合物的纯度和稳定性。 最终产物通常在低温下储存以防止降解 .

化学反应分析

Biochemical Inhibition Mechanisms

AMP-PNP replaces ATP in enzymatic reactions but resists hydrolysis due to its imidodiphosphate group (β,γ-NH substitution). Key inhibitory roles include:

  • ATPase Inhibition : Competitively inhibits mitochondrial F1F0-ATPase (Ki = 0.2–0.5 mM) and sarcoplasmic reticulum Ca²⁺-ATPase, stabilizing pre-hydrolysis states .

  • Kinase and Helicase Blockade : Suppresses ATP-dependent kinases (e.g., DNA topoisomerase II) and helicases (e.g., SV40 large T antigen) by occupying ATP-binding pockets .

  • KATP Channel Blockade : Binds to Kir6.2/SUR1 potassium channels, reducing channel open probability by 80% at 1 mM .

Hydrolysis and Stability

While AMP-PNP is considered non-hydrolyzable, exceptions exist:

PropertyAMP-PNPATPATPγS
Hydrolysis Rate0.00004 s⁻¹ (ncd motor) 50–100 s⁻¹ (kinesin) 0.002 s⁻¹ (CMG helicase)
Stability in SolutionStable at pH 7–9 Rapidly hydrolyzedPartially hydrolyzed
Mg²⁺ CoordinationBinds Mg²⁺ (Kd = 10 µM) Requires Mg²⁺Binds Mg²⁺ weakly
  • Limited Hydrolysis : The ncd kinesin motor hydrolyzes AMP-PNP at 1% of ATP’s rate, challenging its classification as fully non-hydrolyzable .

  • Acidic Instability : Rapidly degrades into phosphamide and inorganic phosphate below pH 5 .

Structural Interactions with Enzymes

AMP-PNP induces conformational changes in proteins, as shown by crystallography and spectroscopy:

  • Spa47 ATPase : AMP-PNP binds with low occupancy (<1.0) compared to ATPγS, failing to expel water molecules from the P-loop .

  • Eg5 Kinesin : Stabilizes a pre-hydrolysis state with a two-water cluster in the active site, enabling proton abstraction studies .

  • SERCA1a Ca²⁺-ATPase : Adopts a closed conformation similar to ATP, but alters β-sheet positioning in the P-domain .

Table 1 : Structural Effects of AMP-PNP Binding

EnzymeConformational ChangeMethodSource
DnaB HelicaseStabilizes N-terminal domain dynamics¹³C-¹³C NMR
BmrA ABC TransporterRapid hydrolysis limits structural studies³¹P NMR
BiP ChaperoneShifts equilibrium to ATP-bound stateNanoDSF, Circular Dichroism

Impact on Motor Protein Dynamics

AMP-PNP reveals alternative motility mechanisms in kinesin:

  • Dual Motility Modes : Kinesin exhibits long runs (alternating-site hydrolysis) and short runs (single-site AMP-PNP binding) in ATP/AMP-PNP mixtures .

  • Processivity Maintenance : Sustains processive movement at 50% velocity compared to ATP, despite inhibited hydrolysis .

Key Research Findings:

  • AMP-PNP’s β,γ-imido group prevents γ-phosphate release, making it ideal for trapping ATPase intermediates .

  • Despite its design, slow hydrolysis occurs in select enzymes, necessitating caution in mechanistic studies .

  • Structural studies using AMP-PNP have elucidated water-mediated proton transfer in Eg5 kinesin and BiP chaperone regulation .

科学研究应用

Molecular Biology and Biochemistry

1.1 Role in Protein Dynamics

AMP-PNP has been extensively used to investigate the dynamics of motor proteins such as myosin and dynein. For instance, studies have shown that AMP-PNP can stabilize certain conformations of myosin heads, enabling researchers to analyze their orientation and rotational dynamics under controlled conditions. At low temperatures, AMP-PNP increases orientational disorder and microsecond rotational motion of myosin heads, providing insights into their function in muscle contraction and cellular motility .

1.2 Actin Polymerization Studies

In actin research, AMP-PNP has been utilized to substitute ATP during polymerization studies. This substitution allows scientists to observe changes in actin filament dynamics without the confounding effects of ATP hydrolysis. For example, using electron paramagnetic resonance (EPR) and differential scanning calorimetry (DSC), researchers demonstrated that AMP-PNP influences the internal rigidity of actin systems, leading to longer rotational correlation times and altered thermal transition temperatures . This information is crucial for understanding the mechanics of cell motility.

Cellular Processes

2.1 Flagellar Motility

AMP-PNP has been instrumental in studying flagellar motility in sea urchin sperm. By using demembranated sperm reactivated with AMP-PNP, researchers were able to lock the sperm in "rigor waves," allowing for detailed analysis of the relationship between ATP binding and dynein cross-bridge release. The results indicated that dynein's function is dependent on ATP binding rather than hydrolysis, which has implications for understanding cellular movement mechanisms .

2.2 DNA Repair Mechanisms

The compound has also been applied in studies related to DNA repair processes. In experiments examining RAD51-DNA binding affinity, it was found that AMP-PNP significantly enhanced binding compared to standard conditions with ATP. This suggests that AMP-PNP can be a valuable tool for probing the molecular mechanisms underlying DNA repair and homologous recombination .

Structural Biology

3.1 NMR Studies of Protein Interactions

AMP-PNP has been utilized in solid-state NMR spectroscopy to monitor protein-DNA interactions, particularly with helicases like DnaB from Helicobacter pylori. The binding of AMP-PNP induces conformational changes necessary for ssDNA binding, providing detailed insights into the mechanistic roles of ATP analogs in DNA replication processes . This application is critical for understanding how helicases function at a molecular level.

3.2 Investigating Enzyme Kinetics

Studies using AMP-PNP have highlighted its role in enzyme kinetics by providing a stable substrate for assays involving ATPases. The analog allows researchers to differentiate between ATP binding and hydrolysis effects on enzyme activity, facilitating a clearer understanding of enzyme mechanisms .

Case Studies and Experimental Findings

Study Application Key Findings
Sea Urchin Sperm MotilityInvestigated dynein functionDynein release depends on ATP binding, not hydrolysis .
Actin DynamicsStudied polymerization effectsAMP-PNP alters actin rigidity and dynamics significantly .
RAD51-DNA BindingAnalyzed DNA repair mechanismsAMP-PNP enhances RAD51 binding affinity compared to ATP .
DnaB Helicase FunctionMonitored protein-DNA interactionsConformational changes triggered by AMP-PNP are crucial for ssDNA binding .

作用机制

腺苷-5'-亚磷酰基-β,γ-亚甲基-三磷酸四锂盐通过模拟 ATP 但抵抗水解来发挥作用。它通过与这些酶的活性位点结合来竞争性抑制 ATP 依赖性酶系统。这种抑制阻止了 ATP 的水解并稳定了蛋白质-核苷酸相互作用。 该化合物与肌球蛋白和肌动球蛋白等蛋白质强烈相互作用,抑制它们的 ATP 酶活性并影响肌肉收缩和细胞内运输等细胞过程 .

相似化合物的比较

类似化合物

独特性

腺苷-5'-亚磷酰基-β,γ-亚甲基-三磷酸四锂盐因其不可水解的性质和抑制 ATP 酶活性的能力而独一无二。与 ATP 不同,它不会发生水解,使其成为研究 ATP 依赖性过程的宝贵工具,而不会因 ATP 分解而变得复杂。 它的四锂形式提高了稳定性和溶解度,使其适用于各种生物化学和分子生物学应用 .

属性

IUPAC Name

tetralithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N6O12P3.4Li/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21;;;;/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBDJIGGLGUOPP-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Li4N6O12P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993728
Record name Tetralithium 9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72957-42-7
Record name Tetralithium 9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does AMP-PNP exert its effects on target proteins?

A1: AMP-PNP typically acts as a competitive inhibitor for ATP-binding sites in various proteins, including enzymes like kinases and ATPases. [, , ] It mimics the binding of ATP but prevents hydrolysis, effectively locking the target protein in a specific conformational state. [, , ]

Q2: Can you provide examples of AMP-PNP's influence on protein conformation and function?

A2: Certainly. In the study on Escherichia coli EF(0)F(1) ATPase, AMP-PNP binding induced significant conformational changes in the F(1) subunit, affecting its diameter, shape, and internal cavity. [] This highlights AMP-PNP's ability to trap specific enzyme conformations. Similarly, in human death-associated protein kinase (DAPK), AMP-PNP binding led to a more closed conformation compared to the apo-enzyme, indicating a transition towards a catalytically inactive state. []

Q3: Does AMP-PNP always act as an inhibitor?

A3: While generally considered an inhibitor, AMP-PNP can exhibit diverse effects depending on the target protein and experimental conditions. For instance, AMP-PNP enhanced nucleotide hydrolysis and trapping at the NBD2 domain of the cystic fibrosis transmembrane conductance regulator (CFTR) while inhibiting these processes at the NBD1 domain. [] This suggests a complex interplay between AMP-PNP and different ATP-binding domains within a protein.

Q4: What is the molecular formula and weight of AMP-PNP?

A4: The molecular formula for AMP-PNP is C10H16N6O12P3, and its molecular weight is 507.19 g/mol.

Q5: Is there any spectroscopic data available for AMP-PNP?

A5: While the provided papers don't delve into detailed spectroscopic analysis of AMP-PNP itself, fluorescence spectroscopy has been used to study its binding kinetics to proteins like Escherichia coli DnaB helicase. [] These studies utilize fluorescently labeled nucleotide analogs to monitor conformational changes in the protein upon ligand binding.

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